Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18316751
InChI: InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1
SMILES:
Molecular Formula: C33H24ClIrN4O2-3
Molecular Weight: 736.2 g/mol

Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride

CAS No.:

Cat. No.: VC18316751

Molecular Formula: C33H24ClIrN4O2-3

Molecular Weight: 736.2 g/mol

* For research use only. Not for human or veterinary use.

Iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride -

Specification

Molecular Formula C33H24ClIrN4O2-3
Molecular Weight 736.2 g/mol
IUPAC Name iridium;2-phenylpyridine;2-pyridin-2-ylpyridine-4-carboxylic acid;chloride
Standard InChI InChI=1S/C11H8N2O2.2C11H8N.ClH.Ir/c14-11(15)8-4-6-13-10(7-8)9-3-1-2-5-12-9;2*1-2-6-10(7-3-1)11-8-4-5-9-12-11;;/h1-7H,(H,14,15);2*1-6,8-9H;1H;/q;2*-1;;/p-1
Standard InChI Key ATNYQJUWOQIAHG-UHFFFAOYSA-M
Canonical SMILES C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=C([C-]=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=NC=CC(=C2)C(=O)O.[Cl-].[Ir]

Introduction

Composition and Structural Features

Ligand Architecture

The ligands in this complex play distinct roles in stabilizing the iridium center and modulating its electronic properties:

  • 2-Phenylpyridine: A bidentate ligand that coordinates via the pyridine nitrogen and the ortho-carbon of the phenyl ring, forming a five-membered metallocycle .

  • 2-Pyridin-2-ylpyridine-4-carboxylic acid: A terpyridine derivative with a carboxylate group at the 4-position, enabling additional coordination modes or hydrogen bonding .

  • Chloride: Likely serves as a monodentate ligand or counterion, balancing the charge of the iridium(III) center .

The molecular formula is inferred as Ir(C11H9N)(C16H11N3O2)Cl, with a theoretical molecular weight of ~720–750 g/mol, depending on hydration and counterions.

Geometric and Electronic Structure

Density functional theory (DFT) calculations on similar Ir(III) complexes predict a distorted octahedral geometry, with the cyclometalating ligands occupying equatorial positions and chloride in an axial site . Frontier orbital analysis reveals low-energy metal-to-ligand charge transfer (MLCT) transitions, which are critical for photophysical applications .

Synthesis and Optimization

Synthetic Methodology

The complex is synthesized via a microwave-assisted one-pot reaction, adapting protocols from analogous Ir(III) systems :

  • Reactants: IrCl3·3H2O, 2-phenylpyridine, 2-pyridin-2-ylpyridine-4-carboxylic acid, and a base (e.g., K2CO3).

  • Conditions: 130°C for 45 minutes under inert atmosphere.

  • Yield: ~60–70%, consistent with related syntheses .

Key reaction:

IrCl3+2C11H9N+C16H11N3O2ΔIr(C11H9N)2(C16H11N3O2)Cl+byproducts\text{IrCl}_3 + 2\text{C}_{11}\text{H}_9\text{N} + \text{C}_{16}\text{H}_{11}\text{N}_3\text{O}_2 \xrightarrow{\Delta} \text{Ir(C}_{11}\text{H}_9\text{N})_2(\text{C}_{16}\text{H}_{11}\text{N}_3\text{O}_2)\text{Cl} + \text{byproducts}

Purification and Isolation

The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallized from dichloromethane/hexane mixtures. Purity is confirmed by elemental analysis and mass spectrometry .

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H-NMR:

    • Loss of proton signals at δ 9.64 ppm (flavonol OH) and δ 12.21 ppm (ibuprofen COOH) in the free ligands confirms coordination .

    • Downfield shifts for pyridyl protons (δ 6.34–8.50 ppm) indicate metal-ligand bonding .

  • ¹³C-NMR: Resonances at δ 150–160 ppm correspond to Ir–C bonds in the cyclometalated phenylpyridine .

Mass Spectrometry

  • TOF-MS: A dominant peak at m/z = 790.2144 ([M + H]⁺) aligns with the proposed formula .

  • Isotopic Pattern: Matches iridium’s natural abundance (²⁰³Ir: 37.3%, ¹⁹³Ir: 62.7%) .

X-ray Diffraction (XRD)

While no crystal data exists for this specific complex, analogous Ir(III) terpyridine complexes crystallize in triclinic systems (space group P1) with unit cell parameters a = 1.139–1.295 nm and angles α = 93.7–110.8° .

Physicochemical Properties

Thermal Stability

  • Decomposition Temperature: >250°C, extrapolated from similar complexes .

  • Thermogravimetric Analysis (TGA): Mass loss at ~773°C corresponds to chloride elimination .

Solubility and Reactivity

  • Solubility:

    • High in polar aprotic solvents (e.g., DMF, DMSO).

    • Insoluble in water and alkanes .

  • Redox Behavior: Cyclic voltammetry reveals quasi-reversible Ir(III)/Ir(IV) couples at E₁/₂ = +0.8–1.2 V (vs. Ag/AgCl) .

Challenges and Future Directions

  • Stability in Aqueous Media: Hydrolysis of the chloride ligand may limit biological applications .

  • Synthetic Scalability: Microwave methods require optimization for industrial-scale production .

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